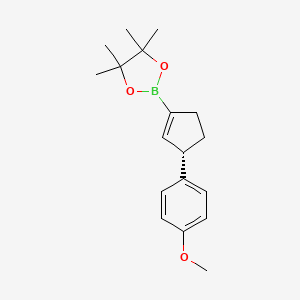
(S)-2-(3-(4-Methoxyphenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3-(4-Methoxyphenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a cyclopentene ring substituted with a methoxyphenyl group and a dioxaborolane moiety, making it a valuable intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-(4-Methoxyphenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Dioxaborolane Moiety: The dioxaborolane moiety can be introduced through a reaction between a boronic acid and a diol under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the cyclopentene ring, converting it to a cyclopentane ring.
Substitution: The boronic ester moiety is highly reactive in substitution reactions, especially in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions.
Biology
Bioconjugation: The compound can be used to modify biomolecules for research purposes.
Medicine
Drug Development: It is a potential intermediate in the synthesis of pharmaceutical compounds.
Industry
Material Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The compound exerts its effects primarily through its boronic ester moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including cross-coupling reactions and bioconjugation.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar reactions.
4-Methoxyphenylboronic Acid: A boronic acid derivative with a methoxy group, similar to the methoxyphenyl group in the compound.
Cyclopentylboronic Acid: A boronic acid derivative with a cyclopentyl group.
Uniqueness
(S)-2-(3-(4-Methoxyphenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclopentene ring, a methoxyphenyl group, and a dioxaborolane moiety. This unique structure imparts specific reactivity and properties that are valuable in various chemical transformations.
Properties
Molecular Formula |
C18H25BO3 |
|---|---|
Molecular Weight |
300.2 g/mol |
IUPAC Name |
2-[(3S)-3-(4-methoxyphenyl)cyclopenten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H25BO3/c1-17(2)18(3,4)22-19(21-17)15-9-6-14(12-15)13-7-10-16(20-5)11-8-13/h7-8,10-12,14H,6,9H2,1-5H3/t14-/m0/s1 |
InChI Key |
DWPQYLOKFKKZRD-AWEZNQCLSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C[C@H](CC2)C3=CC=C(C=C3)OC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(CC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















